托拉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

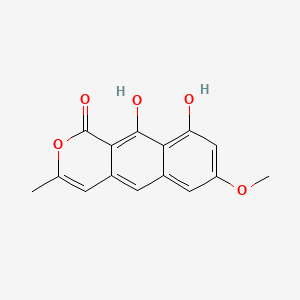

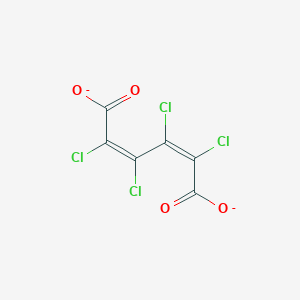

托拉酮是一种有机杂环三环化合物,化学式为C15H12O5 。 它具有 9,10-二羟基-1H-苯并[g]异色烯-1-酮结构,分别在 3 位和 7 位被甲基和甲氧基取代 。该化合物属于萘并-α-吡喃酮类,以其在各种植物中的存在而闻名,包括决明子 (Cassia tora L.) 的种子。 以及钝叶决明 (Cassia obtusifolia L.) 的种子 .

科学研究应用

托拉酮在科学研究中具有广泛的应用,包括:

作用机制

托拉酮的作用机制涉及它与各种分子靶标和途径的相互作用。 它已被证明可以调节丝裂原活化蛋白激酶 (MAPK) 信号通路,该通路对于调节脂质代谢和其他细胞过程至关重要 。 托拉酮能够与枢纽基因(如 Caspase 3 和表皮生长因子受体)形成稳定的组合,突出了其作为治疗剂的潜力 .

生化分析

Biochemical Properties

Toralactone plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with several key enzymes and proteins, including Caspase 3 (CASP3), phosphatidylinositol-4,5-bisphosphate 3-kinase (PIK3CA), epidermal growth factor receptor (EGFR), and amyloid β (A4) precursor protein (APP) . These interactions are crucial for its function in reducing intracellular lipid accumulation and modulating the mitogen-activated protein kinase (MAPK) signaling pathway .

Cellular Effects

Toralactone has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, Toralactone has been shown to decrease lipid accumulation in HepG2 cells by reversing the up-regulation of CASP3, EGFR, and APP, and the down-regulation of PIK3CA . This modulation of gene expression and signaling pathways highlights its potential in therapeutic applications for conditions like non-alcoholic fatty liver disease (NAFLD).

Molecular Mechanism

The molecular mechanism of Toralactone involves its binding interactions with key biomolecules and its ability to modulate enzyme activity. Toralactone forms stable combinations with hub genes such as CASP3, EGFR, and APP through molecular docking . This binding interaction leads to the inhibition of CASP3 and EGFR expression, which in turn reduces lipid accumulation in cells. Additionally, Toralactone’s activation of the Nrf2 pathway contributes to its antioxidative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Toralactone have been observed to change over time. The stability of Toralactone, particularly in solution, is a critical factor in its long-term effects on cellular function. It is recommended to store Toralactone in tightly sealed vials and avoid repeated freeze-thaw cycles to maintain its stability . Long-term studies have shown that Toralactone can significantly reduce intracellular lipid accumulation over extended periods by modulating key signaling pathways .

Dosage Effects in Animal Models

The effects of Toralactone vary with different dosages in animal models. Studies have shown that at lower dosages, Toralactone effectively reduces lipid accumulation without causing adverse effects . At higher dosages, there may be potential toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have been observed, indicating that there is a specific dosage range within which Toralactone exerts its beneficial effects without toxicity.

Metabolic Pathways

Toralactone is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as CASP3 and PIK3CA, which play crucial roles in regulating lipid accumulation and metabolism . By modulating these enzymes, Toralactone can influence metabolic flux and metabolite levels, contributing to its therapeutic effects in conditions like NAFLD.

Transport and Distribution

Within cells and tissues, Toralactone is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its function . Understanding the transport mechanisms of Toralactone can provide insights into its bioavailability and therapeutic potential.

Subcellular Localization

Toralactone’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its ability to modulate key signaling pathways and exert its therapeutic effects.

准备方法

合成路线和反应条件: 托拉酮可以通过多种方法合成,包括:

环合方法: 这涉及通过环化反应形成三环结构,通常使用催化剂和特定的反应条件来确保内酯环的正确形成.

狄尔斯-阿尔德反应方法: 该方法利用狄尔斯-阿尔德反应,在受控条件下使二烯与亲二烯体反应,形成萘并-α-吡喃酮结构.

工业生产方法: 托拉酮的工业生产通常涉及从天然来源提取,例如决明子 (Cassia tora L.) 和钝叶决明 (Cassia obtusifolia L.) 的种子。这个过程包括:

提取: 使用乙醇或甲醇等溶剂从植物材料中提取化合物。

化学反应分析

托拉酮会经历各种化学反应,包括:

常见试剂和条件:

氧化剂: 诸如高锰酸钾或三氧化铬用于氧化反应。

还原剂: 如硼氢化钠或氢化铝锂用于还原反应。

催化剂: 包括酸或碱来促进取代反应.

主要产物:

醌类衍生物: 通过氧化形成。

二氢衍生物: 由还原产生。

取代衍生物: 通过取代反应产生.

相似化合物的比较

属性

CAS 编号 |

41743-74-2 |

|---|---|

分子式 |

C15H12O5 |

分子量 |

272.25 g/mol |

IUPAC 名称 |

1,10-dihydroxy-7-methoxy-3-methylbenzo[g]isochromen-9-one |

InChI |

InChI=1S/C15H12O5/c1-7-3-8-4-9-5-10(19-2)6-11(16)12(9)14(17)13(8)15(18)20-7/h3-6,17-18H,1-2H3 |

InChI 键 |

NFNQIVIXHYXLPG-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O)OC |

规范 SMILES |

CC1=CC2=CC3=CC(=CC(=O)C3=C(C2=C(O1)O)O)OC |

熔点 |

252 - 254 °C |

Key on ui other cas no. |

41743-74-2 |

物理描述 |

Solid |

同义词 |

toralactone |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does toralactone interact with P-glycoprotein (P-gp)?

A1: Research indicates that toralactone inhibits P-gp efflux activity by interacting with both the P-gp ATPase enzyme subunit and the P-gp active binding site. [] This dual interaction enhances intracellular entrapment of P-gp substrates, such as paclitaxel. []

Q2: What are the downstream effects of toralactone's interaction with P-gp?

A2: By inhibiting P-gp efflux activity, toralactone can sensitize resistant cancer cells to chemotherapeutic agents like paclitaxel. [] This sensitization enhances the cytotoxic profile of these agents, potentially improving treatment efficacy. []

Q3: What is the molecular formula and weight of toralactone?

A3: Toralactone has the molecular formula C16H16O6 and a molecular weight of 304.29 g/mol.

Q4: What spectroscopic data is available for characterizing toralactone?

A4: Various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), have been employed to elucidate the structure of toralactone and its derivatives. [, , , ]

Q5: Is there information available regarding the stability of toralactone under various conditions?

A5: While specific stability data under various conditions is limited in the provided research, toralactone's isolation from natural sources like Cassia obtusifolia seeds suggests a degree of inherent stability. [, , , , ] Further research is needed to thoroughly evaluate its stability profile.

Q6: Does toralactone exhibit any catalytic properties?

A6: The provided research doesn't indicate any catalytic properties associated with toralactone. Its biological activities are primarily attributed to its interactions with specific enzymes and receptors.

Q7: Have computational methods been employed to study toralactone?

A7: Yes, molecular docking simulations have been used to predict the interactions of toralactone with key targets, such as Caspase 3, EGFR, and PIK3CA, in the context of lipid metabolism regulation. [] These simulations help understand the binding affinities and potential mechanisms of action.

Q8: How do structural modifications of toralactone affect its activity?

A8: Studies on structurally related compounds from Cassia tora seeds indicate that the presence and position of hydroxyl groups on the naphthopyrone nucleus significantly influence estrogenic and anti-estrogenic activities. [] For instance, toralactone exhibits significant anti-estrogenic activity, while aurantio-obtusin displays potent estrogenic activity. [] Additionally, glycosylation of toralactone can alter its bioavailability and bioactivity. [, , ]

Q9: Is there information available on the SHE regulations surrounding toralactone?

A9: The provided research doesn't explicitly address SHE regulations for toralactone. As with any chemical compound, especially those with potential pharmaceutical applications, adherence to relevant safety and handling guidelines is crucial.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of toralactone?

A10: Detailed information on toralactone's ADME profile is limited in the provided research. Further investigation is needed to understand its pharmacokinetic properties, which are essential for determining appropriate dosage regimens and assessing potential drug interactions.

Q11: Has toralactone demonstrated efficacy in cell-based assays or animal models?

A11: Yes, studies using FFA-induced HepG2 cells have shown that Cassiae semen ethanol extract (CSEE), containing toralactone, can significantly reduce intracellular lipid accumulation. [] This effect was attributed to the modulation of the MAPK signaling pathway and the regulation of key genes like CASP3, EGFR, and PIK3CA. [] Further research, including animal models, is needed to validate these findings and explore its therapeutic potential in conditions like NAFLD.

Q12: What is known about the toxicity and safety profile of toralactone?

A12: While toralactone is generally considered safe based on its traditional use, comprehensive toxicological studies are limited. [] Further investigation is necessary to determine potential adverse effects, particularly with long-term use and higher doses.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

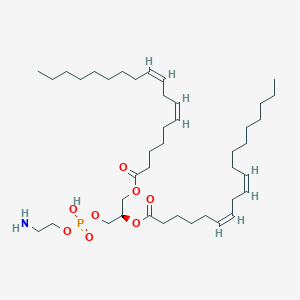

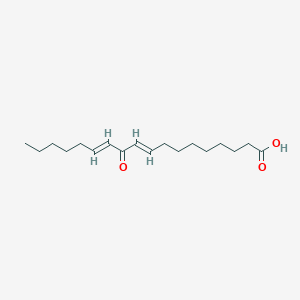

![(1S,2S,3S,4S)-3,4-Bis-[(4-phenoxy-benzyl)-propyl-carbamoyl]-cyclobutane-1,2-dicarboxylic acid](/img/structure/B1241139.png)

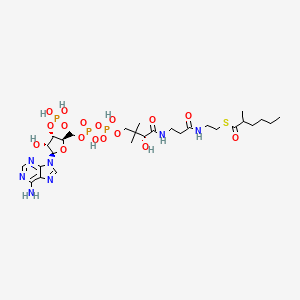

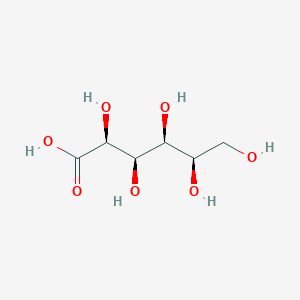

![(6S)-8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydropyrrolo[2,1-b][1,3]benzothiazepine](/img/structure/B1241142.png)

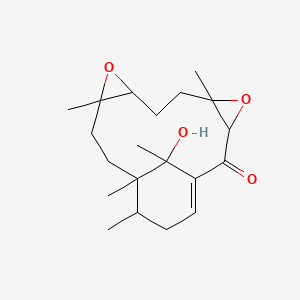

![2-[(Z)-4-[(1R,2R,3R,5S)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid](/img/structure/B1241144.png)

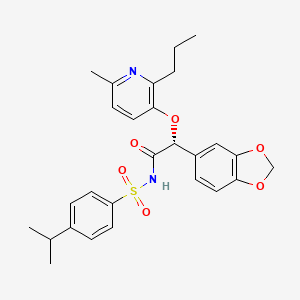

![5,11-Dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-2(7),8,12(17),13,15-pentaene-3,18-dione](/img/structure/B1241150.png)

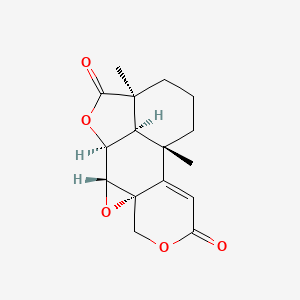

![[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] octadecanoate](/img/structure/B1241158.png)